molecular formula C20H21FN4O2 B2782187 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone CAS No. 1261021-28-6

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B2782187
CAS No.: 1261021-28-6
M. Wt: 368.412
InChI Key: PJBSGSKFWIFUQF-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of novel derivatives related to 1,3,4-oxadiazole compounds. These studies have developed methodologies for creating compounds with potential biological activities. For instance, Adimule et al. (2014) synthesized novel derivatives by reacting 4'-fluoro-3-methylbiphenyl-4-carbohydrazide with various aldehydes, demonstrating the utility of such structures in cytotoxic evaluations against human carcinoma cell lines (Adimule, Medapa, Kumar, & Rao, 2014).

Biological Activities

  • Cytotoxic Evaluation : The aforementioned study by Adimule et al. (2014) also screened the synthesized compounds for their cytotoxicity against three human carcinoma cell lines, finding significant cytotoxicity, particularly against the Caco-2 cell line. This suggests the potential therapeutic application of these compounds in cancer treatment.
  • Antimicrobial Activity : Salimon, Salih, & Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, evaluating its antimicrobial activity. The study demonstrated increased antimicrobial activity following the cyclization of hydrazide into the 1,3,4-oxadiazole nucleus, indicating the potential for developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Molecular Docking and Spectroscopic Analysis

  • Studies have utilized molecular docking and spectroscopic analysis to understand the interaction of synthesized compounds with biological targets. For example, Mary et al. (2015) explored the potential anti-neoplastic activity of a fluorophenyl-pyrazole derivative through molecular docking studies, indicating its inhibitory activity against target proteins involved in cancer progression (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).

Chemical and Spectroscopic Characterization

  • Further research, like that conducted by Huang et al. (2021), has focused on the detailed chemical and spectroscopic characterization of compounds containing fluorophenyl groups, providing foundational knowledge for understanding their chemical properties and potential applications in various scientific fields (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-14-5-2-3-12-25(14)18(26)13-24-11-4-6-17(24)20-22-19(23-27-20)15-7-9-16(21)10-8-15/h4,6-11,14H,2-3,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBSGSKFWIFUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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